Home > Products > Screening Compounds P97134 > 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone
2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone - 1021054-54-5

2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone

Catalog Number: EVT-2499278
CAS Number: 1021054-54-5
Molecular Formula: C24H18N4O3
Molecular Weight: 410.433
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8)

  • Compound Description: This compound is a novel naphtho-furan derivative synthesized and characterized for its antimicrobial activity. It demonstrated good antibacterial and antifungal activity. []

N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (5)

  • Compound Description: This compound is another novel naphtho-furan derivative synthesized and characterized for its antimicrobial activity alongside compound 8. It also exhibited good antibacterial and antifungal properties. []
  • Compound Description: This series of compounds was designed and synthesized as potential antibacterial agents. Many of the synthesized derivatives showed potent activity against bacterial strains. []

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)

  • Compound Description: This series represents a diverse group of compounds synthesized and screened for their antibacterial and hemolytic activity. Some derivatives exhibited good activity against Salmonella typhi and Staphylococcus aureus, comparable to the standard antibiotic ciprofloxacin. []

S-substituted derivatives of 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-ylhydrosulfide (6a-r)

  • Compound Description: These compounds were synthesized via nucleophilic substitution reactions and evaluated for antibacterial, anticancer, and hemolytic activity. Several compounds showed promising antibacterial and anticancer properties with moderate cytotoxicity. []

1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives (4a-4e)

  • Compound Description: This series of compounds was synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. []

N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide (2)

  • Compound Description: This compound was synthesized and evaluated for its potential as an antitubercular agent through molecular docking studies. []
  • Compound Description: This series of compounds was synthesized and screened for their antibacterial activity against various bacterial strains, showing promising results for some derivatives. []

1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone (3)

  • Compound Description: This compound was synthesized and evaluated for its antimicrobial activity, demonstrating significant potential with MIC values ranging from 30.2 to 43.2 μg cm−3. []

1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. While some derivatives showed activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, others were inactive. []

1-{5- Aryl- 2-(5-(4-Fluoro-Phenyl)-Thiophen-2-yl)-(1,3,4)Oxadiazol-3-yl}-Ethanone derivatives (7a-f)

  • Compound Description: This series of compounds was synthesized and evaluated for in vitro anticancer properties against various cancer cell lines. One compound (7d) showed promising activity against the breast cancer cell line (MCF7), comparable to the standard drug 5-fluorouracil. []

1-(5((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (8(a-f))

  • Compound Description: This compound was synthesized, characterized, and screened for antimicrobial activity using the agar disc diffusion method. []

1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone

  • Compound Description: This compound was synthesized and biologically evaluated. []

(Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl)phenyl)-5-phenyl-1,3,4,oxadiazol-3(2H)-yl)ethanone derivatives

  • Compound Description: This series of compounds was synthesized and investigated for antimicrobial and antioxidant activity. []

1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone

  • Compound Description: This compound was synthesized and its crystal structure was determined by X-ray diffraction. []

N′-[5-Acetyl-3-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate

  • Compound Description: This compound's crystal structure, including its dimethylformamide solvate, was determined by X-ray diffraction analysis. The structural details of the molecule, including bond lengths and angles, were reported. []

Phenyl 5-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3h)-one derivatives

  • Compound Description: This group of compounds was studied for their potential as 5-HT4 receptor ligands. The compounds were designed to interact with the 5-HT4 receptor and modulate its activity. []
  • Compound Description: This compound's crystal structure was elucidated using X-ray diffraction, revealing details about its molecular conformation and intermolecular interactions. []

N′-[5-Acetyl-3-(4-bromophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate

  • Compound Description: This compound's crystal structure was analyzed, and its molecular geometry and intermolecular interactions were reported. []
  • Compound Description: The crystal structure of this compound was studied using X-ray diffraction, providing insights into its molecular conformation and packing arrangement. []
  • Compound Description: This compound's crystal structure was studied to understand its molecular conformation and intermolecular interactions. []
  • Compound Description: These compounds were synthesized from 1,3,3-tri(1H-indol-3-yl)propan-1-one. Various reactions were employed, including treatment with carbon disulfide and phosphorus pentasulfide, to yield diverse derivatives like pyrimidine and dithiole-fused compounds. []

5-(indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines

  • Compound Description: This series of compounds was designed and synthesized as potential Bcl-2 inhibitory anticancer agents. The compounds were designed to target and inhibit the Bcl-2 protein, a key regulator of apoptosis, to induce cell death in cancer cells. []

5-bromo-2-(5-substitutedsulfanyl-[1,3,4]-oxadiazol-2-yl)-1H-indoles (4a-f)

  • Compound Description: This series of compounds, featuring a 5-bromoindole core linked to a substituted 1,3,4-oxadiazole ring through a sulfur atom, was synthesized and tested for their antibacterial and antifungal activities. []

(E)-S-(-5-phenyl-1,3,4-oxadiazol-2-yl) 2-(4-(3-(5-methyl-3-oxo-2(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl) phenoxy) etanethioate (III1-6)

  • Compound Description: This series of chalcone-based 1,3,4-oxadiazole derivatives was synthesized and evaluated for antimicrobial activity. []

1-(2-(5-nitrofuran-2-yl)-5-(aryl)-1,3,4-oxadiazol-3-(2H)-yl) ethanone (5a-e)

  • Compound Description: This series of 1,3,4-oxadiazole compounds was synthesized from N-acylhydrazones and evaluated for antibacterial activity against Staphylococcus aureus, showing promising results. []
  • Compound Description: These two series of compounds, incorporating a thieno[2,3-c]pyrazole moiety linked to either a [, , ]triazolo[3,4-b][1,3,4]thiadiazole or a 1,3,4-oxadiazole ring system, were synthesized from a common thieno[2,3-c]pyrazole-5-carbohydrazide precursor. []
  • Compound Description: This series of compounds was synthesized through a multistep process starting from a thieno[2,3-d]pyrimidine derivative. Their structures were confirmed using various spectroscopic techniques, including IR, UV-Vis, NMR, and mass spectrometry. []

2-(5-oxo-4-(2-phenylhydrazono)-3-(trichloromethyl)-4,5-dihydro-1H-pyrazol-1- yl)-N-(1-(5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-yl)ethyl)acetamide (8a-h)

  • Compound Description: This series of compounds, bearing both pyrazolone and 1,3,4-oxadiazole moieties, was synthesized using microwave irradiation as a key enabling technology. The microwave-assisted synthesis proved advantageous, leading to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating methods. []

2-phenyl-1(2-(5-(5-aryl-1,3,4-oxadiazol-2-yl amino)-4H-1,2,4-triazol-3-yl)phenyl)ethanone (5a-f)

  • Compound Description: This series of 2,5-disubstituted 1,3,4-oxadiazoles was synthesized using 3-benzylidene phthalide as a starting material. The synthesis involved a series of reactions, including microwave-assisted synthesis and cycloaddition reactions. []
  • Compound Description: These compounds were synthesized as part of a larger study focused on exploring the chemistry of 1,3-dihydro-2H-indol-2-one. The synthesized compounds were characterized using various spectroscopic methods. []
  • Compound Description: These pyrazolo[3,4-b]quinoxaline derivatives, containing a 1,3,4-oxadiazole substituent, were synthesized through a multi-step reaction sequence. The synthetic route involved the preparation of a key intermediate, 3-methoxycarbonyl-1-(o-chlorophenyl)-1H-pyrazolo[3,4-b]quinoxaline. []

1-(2-(furan-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)-prop-2‐en‐1‐ones (5a-o)

  • Compound Description: This series of compounds, incorporating furan, pyridine, and 1,3,4-oxadiazole moieties, was synthesized using both conventional and microwave-assisted techniques. The synthesized compounds were evaluated for their antimycobacterial activity. []

N-(substituted)-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamides (8a-s)

  • Compound Description: These compounds were designed, synthesized and evaluated for their potential as antidiabetic agents, specifically targeting the α-glucosidase enzyme. Molecular docking studies were performed to further understand their binding interactions. []
  • Compound Description: These two iridium (III) complexes, incorporating 1,3,4-oxadiazole-substituted amide ligands, were synthesized and investigated for their photoluminescent and electrochemical properties for potential applications in organic light-emitting diodes (OLEDs). []

(Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) semicarbazides and their derivatives

  • Compound Description: A series of compounds containing both thiazole and oxindole moieties were synthesized. Derivatives including oxadiazoles and thiazolidines were also prepared and evaluated for antimicrobial activity. [, ]

4-(3-(1-((4-acetyl-5-methyl-5-(p-substituted phenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-5-chloro-1H-indol-3-yl)-1-(pyridin-4-yl)-1H-pyrazol-4-yl)-3-chloro-1-(4-substituted phenyl)azetidin-2-one (5a-g)

  • Compound Description: This series of compounds, combining indole, pyrazole, and 1,3,4-oxadiazole moieties within a complex scaffold, was synthesized and characterized. []

Properties

CAS Number

1021054-54-5

Product Name

2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]ethanone

Molecular Formula

C24H18N4O3

Molecular Weight

410.433

InChI

InChI=1S/C24H18N4O3/c29-22(28-12-11-16-6-1-3-8-19(16)28)15-27-14-18(17-7-2-4-9-20(17)27)23-25-26-24(31-23)21-10-5-13-30-21/h1-10,13-14H,11-12,15H2

InChI Key

PYNLZDIVSFLJAT-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C5=NN=C(O5)C6=CC=CO6

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.